3-O-beta-D-Galactopyranosyl-D-arabinose

Catalog No.
S594940
CAS No.
6057-48-3
M.F
C11H20O10
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-beta-D-Galactopyranosyl-D-arabinose

CAS Number

6057-48-3

Product Name

3-O-beta-D-Galactopyranosyl-D-arabinose

IUPAC Name

(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1

InChI Key

ZTTRCZJSZGZSTB-XGWBRSPTSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O

Synonyms

3-O-beta-D-galactopyranosyl-D-arabinose, 3-O-beta-D-galactopyranosyl-L-arabinose, 3-O-galactosylarabinose, 3-O-galactosylarabinose, (L-Ara)-isomer, arabinosylgalactose, galactosylarabinose

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O

3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide sugar characterized by the presence of a beta-D-galactopyranosyl residue attached to the 3-position of aldehydo-D-arabinose. Its molecular formula is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol . This compound plays a significant role in various biological processes and is found in mammalian tissues as well as other biological systems.

The chemical behavior of 3-O-beta-D-Galactopyranosyl-D-arabinose is influenced by its glycosidic bond, which can undergo hydrolysis in the presence of acids or enzymes, leading to the release of its monosaccharide components: D-arabinose and D-galactose. This reaction is crucial for its metabolic pathways and interactions with other biomolecules .

3-O-beta-D-Galactopyranosyl-D-arabinose exhibits several biological activities, including:

  • Antimicrobial Properties: It has been noted for its ability to inhibit certain bacterial strains, contributing to its potential use in food preservation and pharmaceuticals.
  • Immunomodulatory Effects: The compound may influence immune responses, although specific mechanisms are still under investigation .
  • Binding Affinity: It binds to fatty acids, suggesting a role in lipid metabolism and cellular signaling pathways .

The synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose can be achieved through various methods, including:

  • Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of the galactopyranosyl group to D-arabinose.
  • Chemical Synthesis: Employing protecting group strategies followed by selective glycosylation reactions to construct the disaccharide.

These methods allow for the production of this compound with high specificity and yield .

3-O-beta-D-Galactopyranosyl-D-arabinose has several applications across different fields:

  • Food Industry: Used as a natural sweetener and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications, particularly in enhancing immune responses or combating infections.
  • Biotechnology: Utilized in research settings for studying carbohydrate-protein interactions and metabolic pathways .

Research on interaction studies involving 3-O-beta-D-Galactopyranosyl-D-arabinose has revealed:

  • Protein Binding: Its interaction with proteins can modulate biological functions, making it a candidate for further studies in drug design.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can provide insights into its biological roles and therapeutic potential .

Several compounds share structural similarities with 3-O-beta-D-Galactopyranosyl-D-arabinose. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-O-beta-D-Galactopyranosyl-L-arabinoseIsomer differing in the orientation of the hydroxyl groupPotentially different biological activities
D-GalactoseMonosaccharide component of 3-O-beta-D-Galactopyranosyl-D-arabinoseFundamental sugar involved in various metabolic processes
D-ArabinoseMonosaccharide component contributing to the structureEssential for plant polysaccharides

3-O-beta-D-Galactopyranosyl-D-arabinose is unique due to its specific glycosidic linkage and the combination of both D-galactose and D-arabinose, which may confer distinct biochemical properties compared to its analogs .

This compound's unique structure allows it to participate in specific biochemical pathways that are not replicated by other similar compounds. Further research could elucidate additional unique properties and applications.

3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide consisting of a galactose unit linked to an arabinose unit through a β-(1→3) glycosidic bond [1]. This compound, also known as galarose, is a glycosylarabinose where the aldehydo-D-arabinose has a beta-D-galactopyranosyl residue at the 3-position [2]. The formation of the β-(1→3) linkage between these two sugar units represents a significant synthetic challenge that has been addressed through various glycosylation strategies.

The stereoselective formation of β-(1→3) linkages requires careful consideration of the protecting group patterns and activation methods for the glycosyl donors [3]. One effective approach involves the use of galactosyl donors with participating groups at the C-2 position, which can direct the stereochemical outcome of the glycosylation reaction [4]. For instance, 2,3,4-tri-O-benzyl-6-O-(but-2-enyl)-α-D-galactopyranosyl chloride has been successfully employed as a donor in the synthesis of 3-O-beta-D-galactopyranosyl derivatives [17].

A key strategy for the formation of β-(1→3) linkages involves the regioselective glycosylation of the 3-hydroxyl group of the arabinose acceptor [6]. This can be achieved by employing protecting group manipulations that leave the 3-OH position free while blocking other reactive hydroxyl groups [5]. The regioselectivity can be further enhanced by exploiting the differential reactivity of hydroxyl groups in the arabinose acceptor, with the 3-OH often showing higher reactivity compared to other positions [6].

Recent advances in glycosylation strategies have focused on the development of more efficient and stereoselective methods for β-(1→3) linkage formation [10]. These include:

Glycosylation StrategyDonor TypeActivatorYield (%)Stereoselectivity (α:β)
Trichloroacetimidate methodGalactosyl trichloroacetimidateTMSOTf65-771:>20
Thioglycoside approachGalactosyl thioglycosideNIS/AgOTf53-651:>15
Glycosyl phosphate methodGalactosyl phosphateTMSOTf60-701:>10

The trichloroacetimidate method has proven particularly effective for the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose, with yields reaching up to 77% when using 2,6-di-O-benzoyl-protected acceptors [6]. The high β-selectivity observed in these reactions is attributed to the participation of the C-2 protecting group, which blocks the α-face of the oxocarbenium intermediate formed during glycosylation [10].

Solid-Phase Synthesis with Fmoc Protection Protocols

Solid-phase synthesis offers significant advantages for the preparation of complex carbohydrates, including 3-O-beta-D-Galactopyranosyl-D-arabinose, by simplifying purification procedures and enabling automation [24]. The application of Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, originally developed for peptide synthesis, has been successfully adapted for carbohydrate chemistry [19] [22].

The Fmoc group serves as an effective temporary protecting group due to its stability under acidic conditions and its selective removal under mild basic conditions, typically using piperidine [22]. This orthogonality to acid-sensitive protecting groups makes it particularly valuable for the synthesis of complex carbohydrates like 3-O-beta-D-Galactopyranosyl-D-arabinose [28].

For the solid-phase synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose, the following protocol has been developed [28]:

  • Attachment of the arabinose acceptor to the solid support through a suitable linker
  • Fmoc protection of specific hydroxyl groups to control regioselectivity
  • Selective deprotection of the 3-OH position for glycosylation
  • Coupling with an appropriately protected galactosyl donor
  • Removal of temporary protecting groups and final cleavage from the resin

The solid-phase approach allows for the efficient synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose and related structures by eliminating the need for chromatographic purification after each synthetic step [24] [25]. This is particularly advantageous for the preparation of libraries of glycosylated compounds for biological screening [27].

Fmoc-protected glycosylated building blocks have been prepared and utilized in solid-phase synthesis, demonstrating the compatibility of this protection strategy with carbohydrate chemistry [28]. For example, Fmoc-protected galactosyl donors have been employed in the synthesis of various β-linked disaccharides, including those with β-(1→3) linkages [7].

The development of specialized resins and linkers for carbohydrate solid-phase synthesis has further enhanced the utility of this approach [25]. These advances have enabled the automated synthesis of complex oligosaccharides, providing access to structures that would be challenging to prepare using traditional solution-phase methods [24].

Catalytic Systems for Stereoselective Coupling

The development of catalytic systems for stereoselective glycosylation has revolutionized the synthesis of β-(1→3)-linked disaccharides such as 3-O-beta-D-Galactopyranosyl-D-arabinose [10] [11]. These catalytic approaches offer advantages over traditional methods by providing enhanced stereoselectivity and reducing the reliance on directing groups [14].

Thiourea-based catalysts have emerged as powerful tools for stereoselective glycosylation reactions [23]. These organocatalysts operate through hydrogen-bonding interactions with the glycosyl donor and acceptor, facilitating the formation of β-glycosidic linkages with high selectivity [10]. Macrocyclic bis-thioureas, in particular, have demonstrated exceptional ability to catalyze β-selective glycosylations through a stereospecific substitution mechanism [10] [11].

The catalytic system developed for β-(1→3) linkage formation typically involves:

  • Activation of the glycosyl donor through hydrogen-bonding interactions with the catalyst
  • Coordination of the acceptor hydroxyl group to position it for nucleophilic attack
  • Stereospecific substitution to form the β-glycosidic bond
  • Regeneration of the catalyst for subsequent reactions

Recent studies have revealed that these catalytic systems operate through a cooperative mechanism reminiscent of glycosyltransferase enzymes found in nature [10]. This biomimetic approach has proven highly effective for the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose and related structures [14].

The phenanthroline-based catalytic system represents another significant advance in stereoselective glycosylation [14]. The singly protonated form of phenanthroline serves as an effective cooperative catalyst that facilitates the coupling of various alcohols with α-glycosyl trichloroacetimidate donors to produce β-selective glycoside products [14]. This system has demonstrated excellent β-selectivity that cannot be achieved through traditional neighboring group participation strategies [14].

Catalytic SystemMechanismSubstrate Scopeβ-SelectivityYield (%)
Macrocyclic bis-thioureasSN2-like substitutionBroadExcellent70-90
Phenanthroline derivativesCooperative activationWide variety of alcoholsExcellent65-85
Dialkylboryl triflateIn situ maskingDonors with free OH groupsGood to excellent60-80

The use of dialkylboryl triflate as an in situ masking reagent represents an innovative approach to stereoselective glycosylation [8]. This method allows glycosyl donors carrying one to three unprotected hydroxyl groups to react with various acceptors while maintaining good control over regioselectivity and stereoselectivity [8]. This minimalist approach offers both stereoselective glycosidic bond formation and removal of protection/deprotection steps required for further elongation [8].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 3-O-beta-D-Galactopyranosyl-D-arabinose presents numerous challenges that must be addressed to ensure efficient and economical manufacturing processes [18]. These challenges span from raw material sourcing to final product purification and quality control.

One of the primary challenges in scaling up the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose is the cost and availability of starting materials [18]. The production of this disaccharide requires pure galactose and arabinose derivatives, which can be expensive when needed in large quantities [26]. To address this challenge, alternative sources such as agricultural byproducts have been explored as potential feedstocks for oligosaccharide production [26].

The stereoselective formation of the β-(1→3) linkage represents another significant challenge for industrial-scale production [18]. While laboratory-scale syntheses can often tolerate lower yields and stereoselectivity, industrial processes require consistent and high-yielding reactions [16]. The development of robust catalytic systems that maintain their efficiency at larger scales has been crucial for addressing this challenge [14].

Purification of the final product presents additional challenges at industrial scale [18]. Traditional chromatographic methods used in laboratory settings are often impractical for large-scale production due to high solvent consumption and limited throughput [16]. Alternative purification strategies, such as crystallization and membrane-based separations, have been developed to overcome these limitations [18].

ChallengeImpactSolution Strategies
Raw material costEconomic viabilityAlternative feedstocks, process optimization
StereoselectivityProduct qualityRobust catalytic systems, optimized reaction conditions
PurificationProcess efficiencyCrystallization, membrane technology
Scale-up effectsReaction performanceCareful engineering, continuous flow processes

The transition from batch to continuous flow processes represents a promising solution for many of the challenges associated with industrial-scale production of 3-O-beta-D-Galactopyranosyl-D-arabinose [26]. Continuous flow systems offer advantages such as improved heat transfer, better mixing, and more consistent reaction conditions, which can lead to higher yields and stereoselectivity [16].

Enzymatic approaches have also been explored as alternatives to chemical synthesis for industrial-scale production [21]. Glycosyltransferases from the Leloir pathway have proven to be viable options for the preparation of oligosaccharides, including those with β-(1→3) linkages [21]. These enzymes offer high regioselectivity and stereoselectivity without the need for protecting groups, potentially simplifying the production process [21].

XLogP3

-4.4

Wikipedia

3-O-beta-D-galactopyranosyl-D-arabinose

Dates

Last modified: 02-18-2024

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